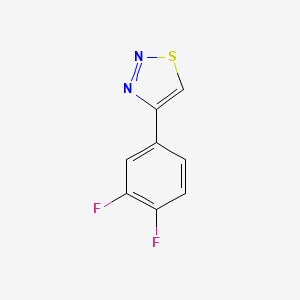

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a 3,4-difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with thiosemicarbazide, followed by cyclization using an oxidizing agent such as iodine or bromine in an organic solvent like acetonitrile . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,2,3-thiadiazole moiety have shown efficacy against various cancer cell lines. A study demonstrated that derivatives with electron-withdrawing groups exhibited potent antiproliferative effects on human leukemia and solid tumor cells . Specifically, 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptosis-related proteins .

Antimicrobial Activity

Thiadiazoles have also been recognized for their antimicrobial properties. Research indicates that this compound derivatives possess significant activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . In vitro studies have shown that these compounds can effectively reduce the viability of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Neuroprotective Effects

The neuroprotective properties of thiadiazoles are of particular interest in treating neurodegenerative diseases. Compounds like this compound have been evaluated for their ability to inhibit necroptosis—a form of programmed cell death implicated in conditions such as cerebral ischemia and traumatic brain injury. Preliminary findings suggest that these compounds can modulate necroptotic pathways and protect neuronal cells from damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance biological activity. For example:

- Electron-withdrawing groups at the para position significantly improve anticancer activity.

- Substituents such as halogens or methoxy groups have been linked to increased potency against cancer cell lines .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cell survival and proliferation. For example, it can act as an inhibitor of certain kinases involved in signal transduction pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells . The compound’s fluorine atoms enhance its binding affinity and specificity for these targets, making it a promising candidate for drug development.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole

- 4-(3,4-Difluorophenyl)-1,3-thiazole

- 2-Amino-4-(3,4-difluorophenyl)thiazole

Uniqueness

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole stands out due to its unique combination of a thiadiazole ring and difluorophenyl group, which imparts distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological contexts, making it more versatile compared to its analogs .

Actividad Biológica

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole compounds are known for their roles in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. This article explores the biological activity of this compound based on current literature and research findings.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring substituted with a difluorophenyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In studies evaluating various substituted thiadiazoles, compounds similar to this compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against E. coli and Staphylococcus aureus, with varying degrees of efficacy noted depending on the specific substitutions on the thiadiazole ring .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| Staphylococcus aureus | Moderate |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Research indicates that compounds with a similar structure to this compound can inhibit cell proliferation in various cancer cell lines including breast cancer (MCF-7) and prostate cancer (DU-145). The mechanism often involves induction of apoptosis and cell cycle arrest .

| Study Reference | Cancer Type | Observed Effect |

|---|---|---|

| PMC7550299 | Breast (MCF-7) | Decreased viability |

| PMC7550299 | Prostate (DU-145) | Induction of apoptosis |

Anti-inflammatory Activity

Thiadiazoles also exhibit anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies using carrageenan-induced paw edema models demonstrated that certain thiadiazole derivatives significantly reduce inflammation .

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

- Anticancer Efficacy : A study involving a series of 1,3,4-thiadiazole derivatives showed that modifications at the phenyl ring could enhance cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine was associated with increased activity .

- Antimicrobial Screening : In a systematic evaluation of 1,3,4-thiadiazole derivatives against multiple bacterial strains, compounds with difluoro substitutions exhibited improved antimicrobial potency compared to their non-fluorinated counterparts .

Propiedades

IUPAC Name |

4-(3,4-difluorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNNBQQTDABCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSN=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.